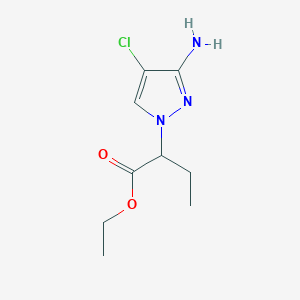
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimalarial, and antileishmanial activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyraz
Biological Activity
Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate is a synthetic compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- Molecular Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 231.68 g/mol
- CAS Number : 1339845-06-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may modulate enzyme activities and receptor functions, leading to significant biological effects such as:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer properties.
- Receptor Modulation : The compound may interact with receptors that regulate various physiological processes, including inflammation and immune responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chloro-3-amino pyrazole with ethyl 2-bromo-butanoate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps such as recrystallization to obtain the final product.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : A recent study demonstrated that this compound effectively inhibited tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.
- Inflammation Model : In a model of acute inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its therapeutic potential in inflammatory diseases.
Properties
Molecular Formula |
C9H14ClN3O2 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-chloropyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |
InChI Key |
YFFRXICQRUJVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















